Glycine, N-((1R,2R)-2-(bis(carboxymethyl)amino)cyclohexyl)-N-((2R)-2-(bis(carboxymethyl)amino)-3-(4-isothiocyanatophenyl)propyl)-, rel-
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Overview
Description
CHX-A’'-DTPA(B-355) is a bifunctional chelator, which means it can form stable complexes with metal ions. This compound is often used in radiopharmaceuticals for diagnostic imaging and therapeutic applications. It is known for its high stability and ability to form strong complexes with various metal ions, making it a valuable tool in medical imaging and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHX-A’'-DTPA(B-355) typically involves multiple steps, starting with the preparation of the cyclohexane-1,2-diamine backbone. This backbone is then functionalized with pentaacetic acid groups to form the final chelator. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the chelator. For example, the synthesis might involve the use of dimethyl sulfoxide (DMSO) as a solvent and carbonate-bicarbonate buffer to maintain the pH .
Industrial Production Methods: Industrial production of CHX-A’'-DTPA(B-355) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: CHX-A’'-DTPA(B-355) primarily undergoes complexation reactions with metal ions. These reactions involve the formation of stable chelates, where the metal ion is tightly bound within the chelator’s structure. The compound can also participate in substitution reactions, where one ligand in the complex is replaced by another.
Common Reagents and Conditions: Common reagents used in the reactions involving CHX-A’'-DTPA(B-355) include metal salts such as gallium chloride, yttrium chloride, and lutetium chloride. The reactions are typically carried out in aqueous solutions with controlled pH levels to ensure optimal complexation .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and can be used in various applications, including medical imaging and therapy. For example, complexes with gallium-68, yttrium-90, and lutetium-177 are commonly used in positron emission tomography (PET) and targeted radionuclide therapy .
Scientific Research Applications
CHX-A’'-DTPA(B-355) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chelating agent to study metal ion interactions. In biology, it helps in understanding metal ion transport and storage mechanisms. In medicine, it is widely used in radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, it is used to label prostate-specific membrane antigen (PSMA) ligands with radiometals for the diagnosis and treatment of prostate cancer . In industry, it is used in the development of new radiopharmaceuticals and imaging agents .
Mechanism of Action
The mechanism of action of CHX-A’'-DTPA(B-355) involves its ability to form stable complexes with metal ions. The chelator binds to the metal ion through multiple coordination sites, creating a stable complex that can be used for various applications. In medical imaging, the complex can be targeted to specific tissues or organs, allowing for precise imaging of the area of interest. In targeted therapy, the complex can deliver therapeutic radionuclides to specific cells, such as cancer cells, leading to their destruction .
Comparison with Similar Compounds
CHX-A’‘-DTPA(B-355) is unique in its high stability and ability to form strong complexes with a wide range of metal ions. Similar compounds include DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). While DTPA is known for its fast radiolabeling kinetics, it has poor in vivo stability compared to CHX-A’‘-DTPA(B-355) . DOTA, on the other hand, has comparable stability to CHX-A’‘-DTPA(B-355) but may require more stringent reaction conditions for complexation . Other similar compounds include CHX-DTPA and CHX-B’'-DTPA, which have different stereochemistry and stability profiles .
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVREUUCWLULJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142434-85-3 |
Source
|
Record name | CHX-B-DTPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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